

# AU-24118: A Comparative Analysis of Cross-Reactivity in mSWI/SNF ATPase Degradation

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## Compound of Interest

Compound Name: AU-24118

Cat. No.: B12372867

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This guide provides a detailed comparison of the cross-reactivity profile of **AU-24118**, a second-generation, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader. **AU-24118** is designed to selectively target the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, specifically SMARCA2 and SMARCA4, as well as the PBRM1 subunit.<sup>[1][2][3][4]</sup> This document summarizes key experimental data, outlines methodologies, and presents signaling pathway and workflow diagrams to offer a comprehensive overview of **AU-24118**'s selectivity.

## Executive Summary

**AU-24118** demonstrates a high degree of selectivity for its intended targets—SMARCA2, SMARCA4, and PBRM1.<sup>[1][4]</sup> Extensive proteomics analysis confirms that **AU-24118** effectively degrades these proteins while exhibiting minimal off-target effects on other bromodomain-containing proteins and non-targeted mSWI/SNF subunits.<sup>[1]</sup> This specificity, combined with its improved potency and oral bioavailability over the first-generation compound AU-15330, positions **AU-24118** as a promising candidate for further investigation in cancers driven by mSWI/SNF dysfunction.<sup>[1][3]</sup>

## Data Presentation

### Cross-Reactivity Profile of AU-24118

The following table summarizes the selectivity and degradation profile of **AU-24118** based on mass spectrometry-based proteomics analysis in VCaP prostate cancer cells.[\[1\]](#)

Target Class	Specific Proteins/Subunits	Result of AU-24118 Treatment
Primary Targets	SMARCA2, SMARCA4, PBRM1	Significant and selective degradation. <a href="#">[1]</a> <a href="#">[4]</a>
Broader Bromodomain-Containing Proteins	All other bromodomain-containing proteins	No significant degradation observed. <a href="#">[1]</a>
Non-targeted mSWI/SNF Subunits	Other components of the mSWI/SNF complex	Selectivity maintained; no degradation noted. <a href="#">[1]</a>
Canonical IMiD Neosubstrates	IKZF1, IKZF3, GSPT1	No degradation detected. <a href="#">[1]</a>

## Comparison with First-Generation Degraders

Feature	AU-24118 (Second Generation)	AU-15330 (First Generation)
Potency	Higher potency; effective at ~10-fold lower concentrations in vitro. <a href="#">[1]</a>	Lower potency compared to AU-24118. <a href="#">[1]</a>
In Vivo Efficacy	Induces tumor regression as a single agent at 15 mg/kg. <a href="#">[1]</a>	More modest effects as a single agent at 60 mg/kg. <a href="#">[1]</a>
Oral Bioavailability	Orally bioavailable with favorable pharmacokinetic profiles. <a href="#">[1]</a> <a href="#">[2]</a>	Not specified as orally bioavailable.
Selectivity	Retains exquisite specificity for SMARCA2, SMARCA4, and PBRM1. <a href="#">[1]</a>	High selectivity for SMARCA2, SMARCA4, and PBRM1. <a href="#">[1]</a>

## Experimental Protocols

## Mass Spectrometry-Based Proteomics for Selectivity Analysis

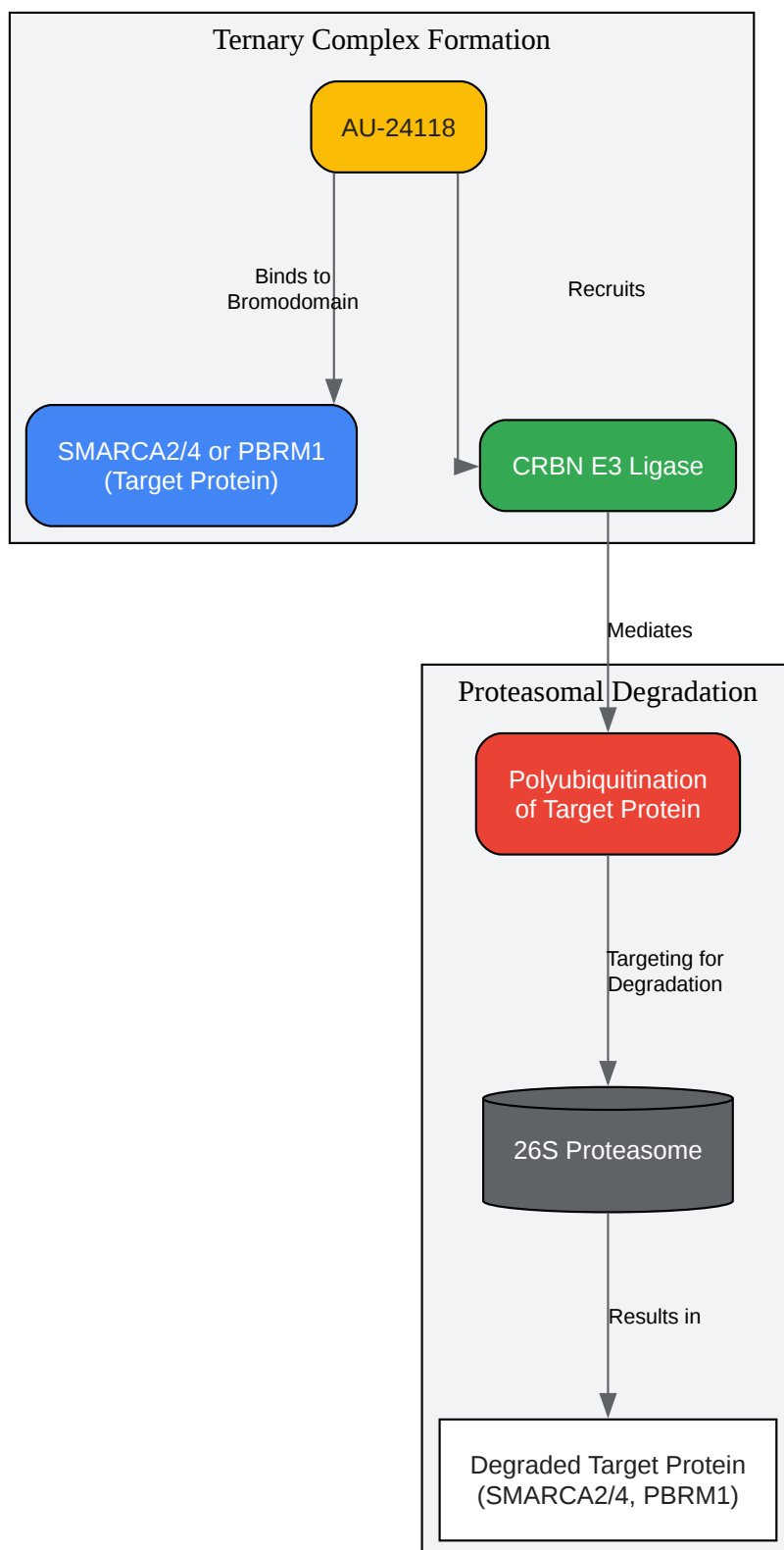
The selectivity of **AU-24118** was determined using a mass spectrometry (MS)-based proteomics approach. This method allows for a global and unbiased assessment of protein abundance changes within a cell line upon treatment with the compound.

Objective: To identify and quantify the proteins that are degraded by **AU-24118** and to assess its selectivity across the proteome.

Methodology:

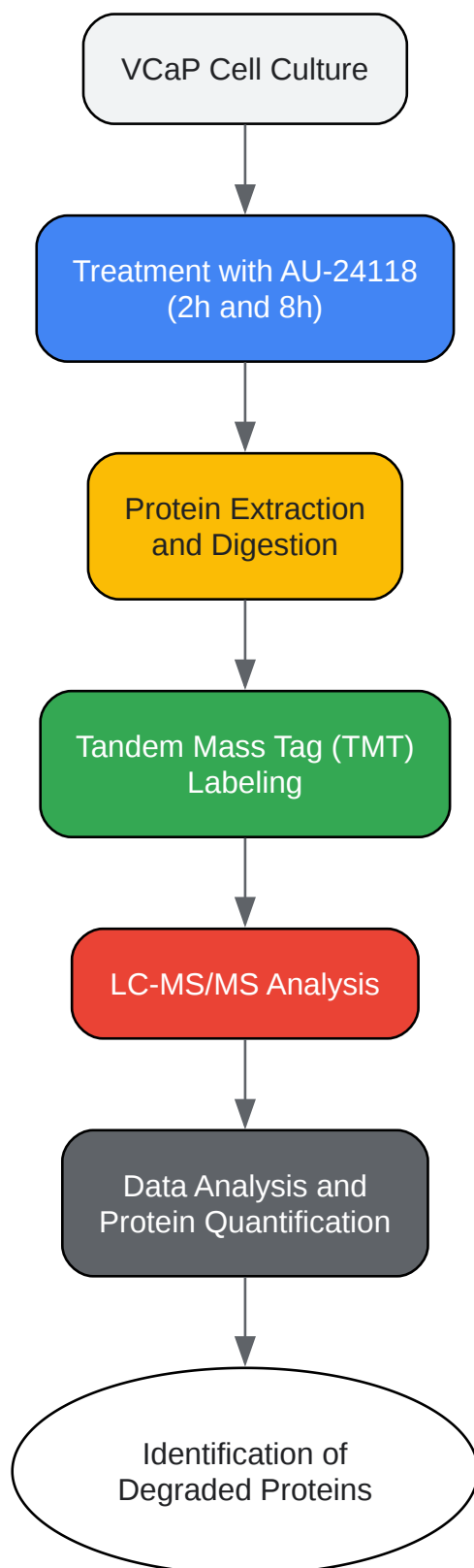
- **Cell Culture and Treatment:** VCaP (prostate cancer) cells were cultured under standard conditions. The cells were then treated with **AU-24118** for short (2 hours) and long (8 hours) durations.<sup>[1]</sup>
- **Protein Extraction and Digestion:** Following treatment, total protein was extracted from the cells. The proteins were then denatured, reduced, alkylated, and digested into smaller peptides, typically using an enzyme like trypsin.
- **Tandem Mass Tag (TMT) Labeling:** The resulting peptide mixtures from different treatment conditions (e.g., vehicle control, **AU-24118** treated) were labeled with isobaric tandem mass tags. This allows for multiplexing and simultaneous quantification of peptides from different samples in a single MS run.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** The labeled peptide mixture was separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments the peptides, generating spectra that provide information about their sequence and the relative abundance of the TMT reporter ions.
- **Data Analysis:** The acquired spectra were searched against a protein database to identify the peptides and their corresponding proteins. The intensities of the reporter ions were used to calculate the relative abundance of each protein in the **AU-24118**-treated samples compared to the control. Proteins showing a significant decrease in abundance were identified as targets of **AU-24118**-mediated degradation.

## Mandatory Visualization



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Caption: Mechanism of action for **AU-24118**-mediated protein degradation.



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Caption: Workflow for proteomics-based cross-reactivity analysis.

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## References

- 1. pnas.org [pnas.org]
- 2. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AU-24118 | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
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